Tetramethylthiuram monosulfide

Scorch Safety Vulcanization Kinetics Thiuram Accelerator Comparison

TMTM's monosulfide structure provides a critical 53% lower human exposure profile than TMTD, making it essential for automotive and industrial rubber goods where processing safety is paramount. Unlike disulfide analogs, its extended scorch time and higher 121°C critical cure temperature prevent premature vulcanization in injection molding, reducing scrap. Its 10% lower activity ensures uniform cross-linking in thick parts, avoiding surface scorching and core under-cure.

Molecular Formula C6H12N2S3
Molecular Weight 208.4 g/mol
CAS No. 97-74-5
Cat. No. B147505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylthiuram monosulfide
CAS97-74-5
Synonymstetramethylthiuram monosulfide
TMTM
Molecular FormulaC6H12N2S3
Molecular Weight208.4 g/mol
Structural Identifiers
SMILESCN(C)C(=S)SC(=S)N(C)C
InChIInChI=1S/C6H12N2S3/c1-7(2)5(9)11-6(10)8(3)4/h1-4H3
InChIKeyREQPQFUJGGOFQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in aromatic solvents

Tetramethylthiuram monosulfide (TMTM, CAS 97-74-5) Procurement and Application Baseline Overview


Tetramethylthiuram monosulfide (TMTM), CAS 97-74-5, is an organosulfur compound and a member of the thiuram class of ultra-accelerators, predominantly employed in the sulfur vulcanization of natural and synthetic rubbers [1]. Characterized as a yellow powder or crystalline solid with a molecular weight of 208.36 and a melting point typically ranging from 107-111°C, it is soluble in organic solvents like ethanol and DMSO [REFS-2, REFS-3, REFS-4]. Its primary industrial role is to accelerate the cross-linking of rubber polymers, but unlike its disulfide analogs, its monosulfide structure imparts a distinct processing profile. TMTM requires the addition of elemental sulfur for complete vulcanization, and its critical vulcanization temperature is approximately 121°C [REFS-5, REFS-6].

Why Generic Substitution Fails: The Quantifiable Performance Differential of Tetramethylthiuram Monosulfide (TMTM)


Generic substitution within the thiuram accelerator class is a high-risk procurement strategy due to fundamental differences in sulfur content and molecular structure that directly dictate vulcanization kinetics and end-product safety. While tetramethylthiuram disulfide (TMTD) acts as a potent sulfur donor, enabling 'sulfurless' cures, the monosulfide TMTM is not an effective sulfur donor and requires the co-addition of elemental sulfur, fundamentally altering the crosslink architecture and the resulting dynamic properties of the rubber . This structural difference also translates into a vastly different processing safety window, with TMTM exhibiting a scorch time that is significantly longer than that of TMTD, a critical factor for complex molding operations [1]. Furthermore, from a regulatory and occupational health perspective, the formation of carcinogenic nitrosamines is a major concern, and the selection of a specific thiuram directly impacts the level of this hazardous byproduct. Therefore, substituting TMTM with TMTD, TETD, or other thiurams without reformulation can lead to catastrophic processing failures, such as premature scorching, or produce vulcanizates that fail to meet performance and safety specifications.

Quantitative Evidence for Tetramethylthiuram Monosulfide (TMTM) Selection: A Head-to-Head Performance and Safety Guide


Superior Processing Safety: TMTM Extends Scorch Time vs. TMTD and TETD

Tetramethylthiuram monosulfide (TMTM) provides a significantly wider processing safety window compared to its disulfide analogs, tetramethylthiuram disulfide (TMTD) and tetraethylthiuram disulfide (TETD). The relative scorch safety is quantitatively ranked as TMTD < TETD << TMTM, with TMTM exhibiting a much longer scorch time than TMTD [1]. This is corroborated by separate findings that TMTM and TS (Tetramethylthiuram monosulfide) maintain stable scorch times after heat treatment at 100°C and 150°C, whereas TMTD and TETD exhibit significant retardation of cure function under 150°C [2]. This translates to reduced risk of premature vulcanization during high-temperature mixing, calendaring, and complex injection molding processes.

Scorch Safety Vulcanization Kinetics Thiuram Accelerator Comparison

Comparative Human Exposure and Health Risk: TMTM Shows Lower Exposure than TMTD

In a 2025 human biomonitoring study, the mean daily exposure to tetramethylthiuram monosulfide (TMTM) was quantified at 79 ng/kg bw/day, which is less than half the exposure level measured for tetramethylthiuram disulfide (TMTD), which was 168 ng/kg bw/day [1]. Urinary concentrations of TMTM (mean 2.5 ng/mL) were also significantly lower than those of TMTD (mean 5.3 ng/mL) in a cohort of 201 individuals [1]. While both compounds are skin sensitizers, this data provides a quantitative basis for prioritizing compounds with lower exposure potential in manufacturing environments to mitigate occupational health risks.

Human Biomonitoring Exposure Assessment Occupational Health

Higher Critical Vulcanization Temperature Enhances Processing Safety vs. TMTD

Tetramethylthiuram monosulfide (TMTM) initiates vulcanization at a higher critical temperature compared to tetramethylthiuram disulfide (TMTD). The critical vulcanization temperature for TMTM is approximately 121°C [REFS-1, REFS-2], whereas for TMTD, it is reported to be 100°C . This 21°C differential provides a wider processing safety margin during mixing and shaping operations, as the compound is less likely to initiate premature cross-linking (scorch) at elevated processing temperatures. This characteristic is particularly valuable in applications requiring high-temperature mixing or complex molding cycles.

Critical Temperature Vulcanization Kinetics Processing Window

Reduced Vulcanization Activity for Controlled Curing vs. TMTD

Tetramethylthiuram monosulfide (TMTM) exhibits approximately 10% lower vulcanization activity compared to tetramethylthiuram disulfide (TMTD) . This reduced activity is not a performance deficit but a key differentiating feature. It allows for a more controlled and predictable cure cycle, especially beneficial in thick-section moldings or when combined with other accelerators. This characteristic prevents the overly aggressive cure rates associated with TMTD, which can lead to reversion, poor physical properties, and increased scrap in sensitive applications.

Vulcanization Activity Cure Kinetics Accelerator Activity

High-Value Application Scenarios for Tetramethylthiuram Monosulfide (TMTM) Derived from Differentiated Performance Data


High-Precision Injection Molded Parts Requiring Extended Processing Safety

For manufacturers of complex rubber components such as automotive seals, gaskets, or intricate medical device parts produced via injection molding, the extended scorch safety of TMTM is paramount. The significantly longer scorch time compared to TMTD (evidenced by the ranking TMTD < TETD << TMTM [1]) and the 21°C higher critical vulcanization temperature (121°C vs. 100°C for TMTD) [REFS-2, REFS-3] provide a critical processing window. This prevents premature vulcanization in the barrel and runner system, ensuring complete mold filling and reducing scrap rates. The reduced vulcanization activity (approximately 10% lower than TMTD) further contributes to a more controlled cure, which is essential for achieving uniform cross-link density in parts with varying thicknesses.

Formulations for Food Contact or Medical Applications with Heightened Safety Scrutiny

Procurement and formulation for rubber articles in contact with food, pharmaceuticals, or the human body require a rigorous approach to ingredient safety. While TMTM is not a 'nitrosamine-free' accelerator, its quantifiably lower human exposure profile is a critical selection factor. A 2025 biomonitoring study found the mean daily human exposure to TMTM was 79 ng/kg bw/day, which is less than half that of TMTD (168 ng/kg bw/day) [2]. For manufacturers operating under stringent occupational exposure limits or seeking to minimize extractable and leachable risk profiles, this 53% lower exposure metric provides a tangible, data-driven justification for selecting TMTM over TMTD, where formulation constraints allow.

Thick-Section Rubber Goods Requiring Uniform and Controlled Vulcanization

In the production of thick rubber articles like industrial rollers, large engine mounts, or mining screens, uniform vulcanization throughout the part is a major challenge. The aggressive cure rate of ultra-accelerators like TMTD can cause the exterior to scorch and the interior to remain under-cured. TMTM's lower vulcanization activity (10% less than TMTD) and superior heat stability (maintained scorch time after 150°C heat treatment, unlike TMTD) [3] allow for a slower, more even progression of the cure front. This results in a more homogeneous cross-link network from the surface to the core, improving the part's overall mechanical integrity, dynamic fatigue life, and resistance to compression set.

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